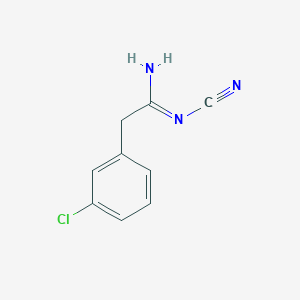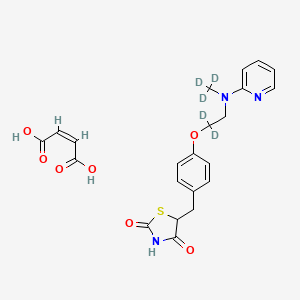
(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide, or more commonly called chlorphenacyl, is an organic compound that is used in a variety of scientific research applications. It is a member of the arylcyanoamide family, which is a group of compounds that are known for their ability to inhibit enzymes and other proteins. Chlorphenacyl has been investigated for its potential use in cancer therapies, as well as its role in biochemical and physiological processes.
Scientific Research Applications
Discovery of Nonpeptide Agonists
A significant application in scientific research involving (1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide is in the discovery of nonpeptide agonists. For example, the research on 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor highlights this application. This agonist was found to have an EC50 of 300 nM at the human UII receptor and showed high selectivity (Croston et al., 2002).
Removal of Environmental Contaminants
Research on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents (HDESs) is another application. This study demonstrates the potential for using certain solvents to extract chlorophenols, like 3-chlorophenol, from wastewater, thus addressing environmental contamination concerns (Adeyemi et al., 2020).
Synthesis and Characterization in Chemistry
The synthesis and characterization of related compounds also form a part of scientific research applications. For example, the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and its crystallization, spectrometric identification, and structural analysis provide insights into the behavior of similar chemical structures (Johnson et al., 2006).
Agricultural Applications
In agriculture, research on polymeric and solid lipid nanoparticles for the sustained release of certain compounds, such as carbendazim and tebuconazole, which are related to chlorophenyl structures, is a noteworthy application. These nanoparticles offer advantages like improved release profiles and reduced toxicity, beneficial for plant disease prevention and treatment (Campos et al., 2015).
Photogeneration and Reactivity Studies
The study of the photochemistry of compounds like 4-chlorophenol and related derivatives in various solvents, leading to reductive dehalogenation, is another important application. Such studies provide insights into the photogeneration and reactivity of related aryl cations, contributing to a deeper understanding of chemical reactions under specific conditions (Protti et al., 2004).
Environmental Degradation and Bioremediation
Research into the environmental degradation and bioremediation of chlorophenols is crucial. Studies on the microbial degradation of chlorophenols and related compounds, which are known for their toxicity and persistence in the environment, focus on understanding and optimizing bioremediation processes (Olaniran & Igbinosa, 2011).
properties
IUPAC Name |
2-(3-chlorophenyl)-N'-cyanoethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7(4-8)5-9(12)13-6-11/h1-4H,5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHILOFXSSKHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(dimethylamino)acrylate](/img/structure/B2582333.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2582334.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![(1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2582343.png)

![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2582345.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2582347.png)